

The Biological Activity and Function of JZP-258: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JZP-258 is an investigational therapeutic agent developed for the management of narcolepsy, a chronic neurological condition characterized by excessive daytime sleepiness (EDS) and cataplexy.[1] This document provides a comprehensive technical guide on the biological activity, mechanism of action, and clinical trial data associated with JZP-258. The information is intended for researchers, scientists, and professionals involved in drug development and sleep medicine.

Core Compound and Mechanism of Action

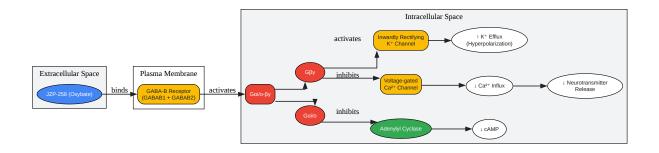
JZP-258 is a novel oxybate product with a unique composition of cations, resulting in a 92% reduction in sodium content compared to sodium oxybate (Xyrem®).[1][2] While the precise mechanism of action is not fully elucidated, it is hypothesized that the therapeutic effects of JZP-258 on cataplexy and EDS are mediated through the modulation of GABA-B (γ-aminobutyric acid type B) receptors during sleep.[1] Oxybate is the active moiety and is a known central nervous system (CNS) depressant.[3]

GABA-B Receptor Signaling Pathway

The therapeutic effects of JZP-258 are believed to be mediated through its action on GABA-B receptors.[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that play a crucial



role in regulating neuronal excitability.[4] Upon activation by an agonist like oxybate, the receptor initiates a signaling cascade that leads to inhibitory neurotransmission. This is primarily achieved through two main mechanisms: the inhibition of presynaptic voltage-gated calcium (Ca2+) channels and the activation of postsynaptic inwardly rectifying potassium (K+) channels.[4] The inhibition of Ca2+ channels reduces the influx of calcium into the presynaptic terminal, which in turn decreases the release of neurotransmitters. The activation of K+ channels leads to an efflux of potassium from the postsynaptic neuron, causing hyperpolarization and making it less likely to fire an action potential. Additionally, GABA-B receptor activation can inhibit adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[4]



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Caption: Hypothesized GABA-B Receptor Signaling Pathway for JZP-258.

Clinical Efficacy: Phase 3 Trial (NCT03030599)

A global, double-blind, placebo-controlled, randomized-withdrawal, multicenter Phase 3 study was conducted to evaluate the efficacy and safety of JZP-258 for the treatment of cataplexy and EDS in adults with narcolepsy.[1]



Quantitative Data Summary

The study met its primary and key secondary endpoints, demonstrating a statistically significant worsening of both cataplexy and EDS in patients who were switched to placebo from JZP-258.

[3]

Endpoint	JZP-258 (n=66)	Placebo (n=68)	p-value
Median Change in Weekly Number of Cataplexy Attacks	0.00 (-0.49, 1.75)	2.35 (0.00, 11.61)	<0.0001
Median Change in Epworth Sleepiness Scale (ESS) Score	0.0 (-1.0, 1.0)	2.0 (0.0, 5.0)	<0.0001
Patients Reporting Worsening on PGIc	4.3%	44.6%	<0.0001
Patients Reporting Worsening on CGIc	5.9%	60.0%	<0.0001
Data presented as median (Q1, Q3) for cataplexy attacks and ESS score. PGIc (Patient Global Impression of Change) and CGIc (Clinician Global Impression of Change) data represent the percentage of patients rated as 'Much Worse' or 'Very Much Worse'.			

Experimental Protocols

[1]



Phase 3 Clinical Trial (NCT03030599) Methodology

The Phase 3 study (NCT03030599) was a randomized-withdrawal study designed to assess the maintenance of efficacy of JZP-258.[5]

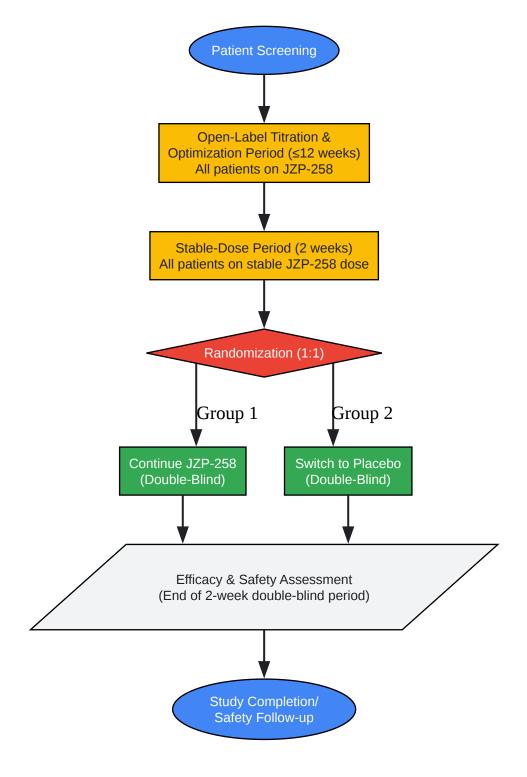
Study Periods:

- Open-Label Titration and Optimization Period (Up to 12 weeks): All participants received
 JZP-258 and were titrated to an effective and tolerable dose.
- Stable-Dose Period (2 weeks): Participants remained on their optimized, stable dose of JZP-258.[6]
- Double-Blind, Randomized-Withdrawal Period (2 weeks): Participants were randomized 1:1 to either continue their stable dose of JZP-258 or switch to a placebo.[6]
- Safety Follow-up Period: A follow-up period to monitor for any adverse events.

Key Assessments:

- Primary Endpoint: Change in the weekly number of cataplexy attacks.[1]
- Key Secondary Endpoint: Change in the Epworth Sleepiness Scale (ESS) score.[1]
- Other Endpoints: Patient Global Impression of Change (PGIc) and Clinician Global Impression of Change (CGIc).[1]





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Caption: Workflow of the JZP-258 Phase 3 Clinical Trial.

Safety and Tolerability



The overall safety profile of JZP-258 was found to be consistent with that of sodium oxybate. The most commonly reported adverse events (≥5%) in the Phase 3 study were headache, nausea, and dizziness.

Conclusion

JZP-258, a novel low-sodium formulation of oxybate, has demonstrated significant efficacy in maintaining treatment effects for both cataplexy and excessive daytime sleepiness in adults with narcolepsy. Its mechanism of action is hypothesized to be through the modulation of the GABA-B receptor signaling pathway, leading to an overall inhibitory effect within the central nervous system. The data from the Phase 3 clinical trial supports JZP-258 as a potentially valuable therapeutic option for individuals with narcolepsy. Further research may continue to elucidate the finer points of its mechanism and long-term effects.

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